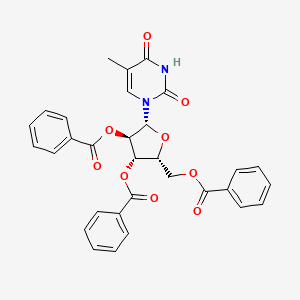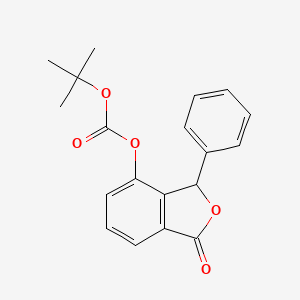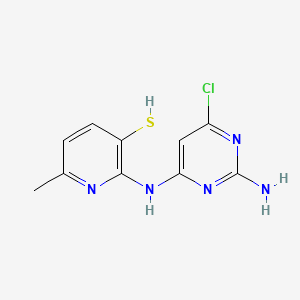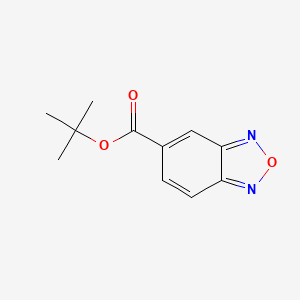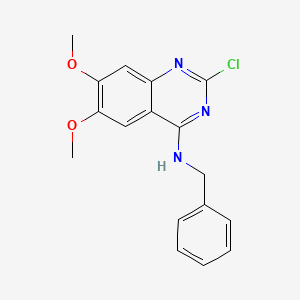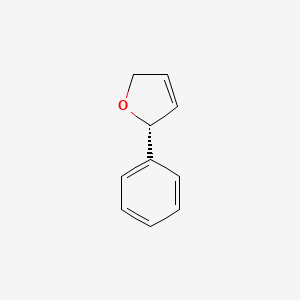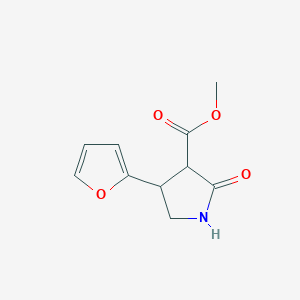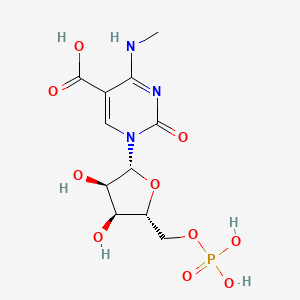
5-Decylpyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Decylpyrimidine-2,4,6-triamine: is an organic compound belonging to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6, and a decyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decylpyrimidine-2,4,6-triamine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trichloropyrimidine with decylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Decylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学研究应用
Chemistry: In chemistry, 5-Decylpyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest in the development of new treatments.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 5-Decylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
2,4,6-Triaminopyrimidine: Similar in structure but lacks the decyl group, making it less hydrophobic.
5-Decyl-2,4-diaminopyrimidine: Similar but with only two amino groups, leading to different reactivity and applications.
5-Decyl-2,6-diaminopyrimidine: Another similar compound with different substitution patterns.
Uniqueness: 5-Decylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups and a decyl chain. This combination provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its structure allows for multiple interactions with biological targets, enhancing its potential as a bioactive molecule.
属性
CAS 编号 |
94087-75-9 |
|---|---|
分子式 |
C14H27N5 |
分子量 |
265.40 g/mol |
IUPAC 名称 |
5-decylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12(15)18-14(17)19-13(11)16/h2-10H2,1H3,(H6,15,16,17,18,19) |
InChI 键 |
XQXHRYUWXYVBJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=C(N=C(N=C1N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)


![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
